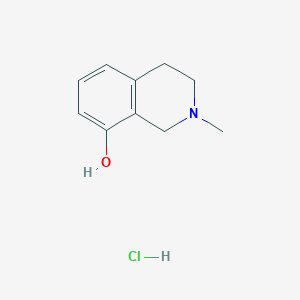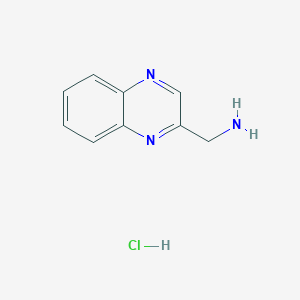
Quinoxalin-2-ylmethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxalin-2-ylmethanamine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-ylmethanamine hydrochloride typically involves the functionalization of quinoxaline derivatives. One common method is the direct C–H functionalization of quinoxalin-2(1H)-ones using various reagents and catalysts . This process can include arylation, alkylation, acylation, and other modifications to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve yield but also enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: Quinoxalin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid, while reduction can produce quinoxalin-2-ylmethanol.
科学的研究の応用
Quinoxalin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of quinoxalin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the replication of viral DNA or inhibit the growth of bacterial cells by targeting essential enzymes .
類似化合物との比較
Quinoxaline: A parent compound with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
Pyridine: A simpler heterocyclic compound used in various chemical syntheses.
Uniqueness: Quinoxalin-2-ylmethanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
特性
CAS番号 |
857758-56-6 |
|---|---|
分子式 |
C9H10ClN3 |
分子量 |
195.65 g/mol |
IUPAC名 |
quinoxalin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,6H,5,10H2;1H |
InChIキー |
IITCFHIZEAQSTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


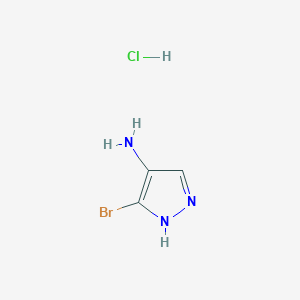
![4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B11900342.png)
![2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11900343.png)
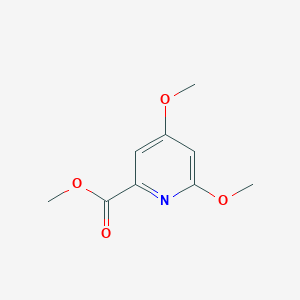

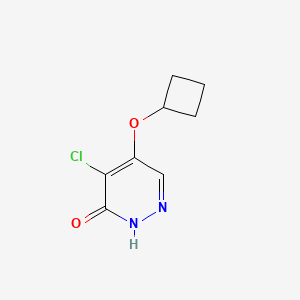

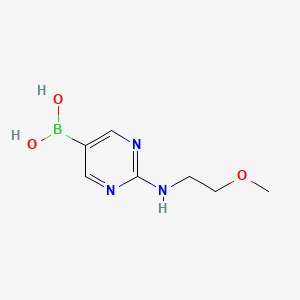
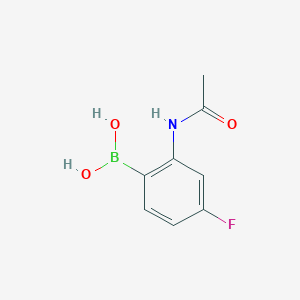

![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11900397.png)

